N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-7-9-20(10-8-17)32-23-16-22(25-18(2)26-23)28-11-13-29(14-12-28)24(30)27-19-5-4-6-21(15-19)31-3/h4-10,15-16H,11-14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHZMBBURVAOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine core linked to various aromatic and heterocyclic moieties. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and inflammation .
- Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects .
Antinociceptive Effects
Several studies have highlighted the antinociceptive (pain-relieving) properties of compounds structurally similar to this compound. For instance, in rodent models, these compounds have been shown to significantly reduce pain responses in thermal and mechanical stimuli tests .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects were evaluated in models of acute inflammation. It demonstrated a significant reduction in paw edema induced by carrageenan, suggesting that it may inhibit pro-inflammatory mediators .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate oral bioavailability due to its lipophilic nature but further studies are needed to establish precise pharmacokinetic parameters.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperazine-carboxamide derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.
Key Structural Differences :
- The target compound’s pyrimidine core distinguishes it from quinazoline-based analogues (e.g., A2–A6 in ).
- The 4-methylphenoxy group at position 6 of the pyrimidine ring introduces steric and electronic effects absent in simpler phenyl-substituted analogues (e.g., ).
Physicochemical Properties
Melting points and yields of analogous compounds provide insights into stability and synthetic feasibility:
| Compound Name | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) | 52.2 | 189.5–192.1 | 3-Fluorophenyl, quinazolinylmethyl |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | N/A | N/A | 4-Chlorophenyl, ethylpiperazine |
| Target Compound | N/A | N/A | 3-Methoxyphenyl, pyrimidinyl |
- Melting Point Trends : Fluorine or chlorine substituents on the phenyl ring (e.g., A2–A6) correlate with higher melting points (~190–200°C), likely due to enhanced intermolecular interactions .
- Synthetic Yields : Electron-withdrawing groups (e.g., chlorine in A4–A6) slightly reduce yields compared to electron-donating groups (e.g., methoxy in the target compound), though direct data for the target are unavailable .
Functional Group Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
